

Application Notes and Protocols: Phenol-oxotitanium (2/1) in Organic Synthesis

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Compound of Interest		
Compound Name:	Phenoloxotitanium (2/1)	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of titanium-based catalysts, particularly those derived from or active in the presence of phenol, in various organic synthesis applications. The focus is on the catalytic hydroxylation of phenol, a significant industrial process, with additional notes on other emerging applications. While the specific term "Phenol--oxotitanium (2/1)" does not correspond to a commonly cited, discrete chemical entity in the reviewed literature, it is representative of the active species in several titanium-catalyzed reactions involving phenolic compounds. The protocols and data presented are based on established research using well-characterized titanium catalysts such as titanium silicates (e.g., TS-1) and oxotitanium complexes.

Application: Catalytic Hydroxylation of Phenol

The hydroxylation of phenol to produce dihydroxybenzenes, namely catechol and hydroquinone, is a critical reaction in the fine chemicals industry. Titanium-based catalysts, particularly titanium silicalite-1 (TS-1), have demonstrated high activity and selectivity for this transformation.[1][2] The active species in these reactions are often described as peroxotitanium complexes formed by the interaction of the titanium centers with an oxidant, typically hydrogen peroxide (H_2O_2) .[1]

Quantitative Data Summary



The efficiency of phenol hydroxylation is influenced by various reaction parameters, including temperature, solvent, and the nature of the catalyst. The following table summarizes key performance data from studies on titanium-catalyzed phenol hydroxylation.

Cataly st	Oxidan t	Solven t	Tempe rature (°C)	Phenol Conve rsion (%)	Hydro quinon e Selecti vity (%)	Catech ol Selecti vity (%)	H ₂ O ₂ Efficie ncy (%)	Refere nce
TS-1	H ₂ O ₂ (30%)	Methan ol/Aceto ne	70	-	-	-	-	[1]
Fe ₂ O ₃ /T S-1	H ₂ O ₂ (30%)	Methan ol/Aceto ne	70	Increas ed	Higher than TS-1	-	-	[1]
TS-2	H ₂ O ₂	Aceton e	37-69	Variable	Variable	Variable	up to 74	
Ti-SBA-	H ₂ O ₂ (30%)	-	50-90	High	High	-	~90	[3]
Ti-SBA- 16	H ₂ O ₂ (30%)	-	50-90	Modera te	Modera te	-	-	[3]

Note: "-" indicates data not specified in the provided search results.

Experimental Protocol: Phenol Hydroxylation using a Titanium Silicate Catalyst

This protocol provides a general procedure for the hydroxylation of phenol using a titanium silicate catalyst and hydrogen peroxide.

Materials:

Phenol



- Titanium Silicate Catalyst (e.g., TS-1)
- Hydrogen Peroxide (30% aqueous solution)
- Solvent (e.g., Acetone, Methanol)
- Round-bottom flask
- Condenser
- Magnetic stirrer and hot plate
- Oil bath

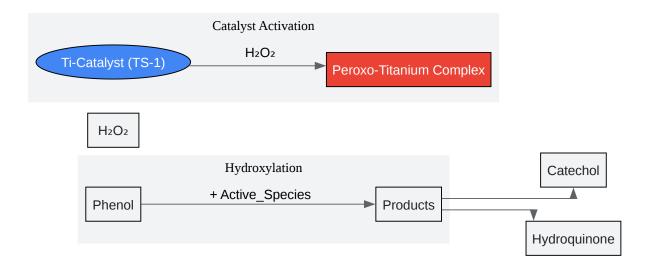
Procedure:

- In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve a known amount of phenol in the chosen solvent.
- Add the titanium silicate catalyst to the solution. The catalyst loading is typically in the range of 0.8-2.0% by weight relative to phenol.[3]
- Heat the reaction mixture to the desired temperature (typically 50-90 °C) in an oil bath with vigorous stirring.[3]
- Slowly add a stoichiometric amount of 30% aqueous hydrogen peroxide to the reaction mixture over a period of time (e.g., 1 hour). The molar ratio of phenol to H₂O₂ is typically between 2:1 and 8:1.[3]
- Continue stirring the reaction mixture at the set temperature for the desired reaction time (e.g., 3-24 hours).[1]
- After the reaction is complete, cool the mixture to room temperature.
- Separate the catalyst from the reaction mixture by filtration.
- Analyze the product mixture using a suitable analytical technique (e.g., Gas
 Chromatography) to determine the conversion of phenol and the selectivity for hydroquinone



and catechol.

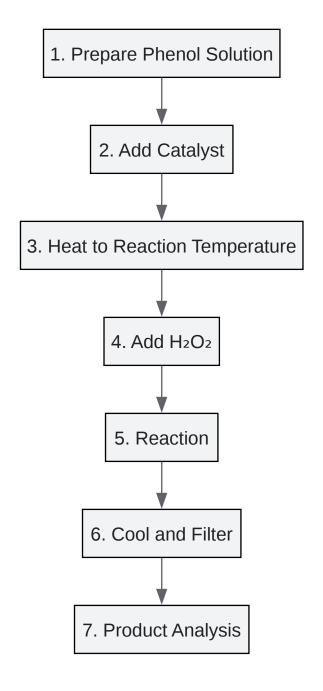
Visualizations



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Caption: Reaction pathway for phenol hydroxylation.





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Caption: General experimental workflow for phenol hydroxylation.

Other Applications of Titanium-Phenol Systems

While phenol hydroxylation is a major application, titanium complexes involving phenoxide ligands are also utilized in other areas of organic synthesis.

Intramolecular Hydroamination



Titanium phenoxide complexes have been explored as catalysts for the intramolecular hydroamination of aminoalkenes.[4] Bulky phenol derivatives serve as effective ligands to support this type of catalysis due to their steric and electronic properties.[4] This reaction is a key method for the synthesis of nitrogen-containing heterocyclic compounds.

Nucleophilic Acyl Substitution

Oxotitanium acetylacetonate (TiO(acac)₂) has been identified as an efficient and water-tolerant catalyst for nucleophilic acyl substitution reactions of esters with protic nucleophiles.[5] While not directly a "Phenol--oxotitanium" species, this highlights the utility of oxotitanium complexes in promoting important synthetic transformations.

Photocatalysis

Trinuclear oxo-titanium clusters with various organic ligands have been synthesized and their photocatalytic activity has been investigated.[6] These complexes show potential in the degradation of organic pollutants.[6] The organic ligands play a role in modulating the optical band gaps of these materials.[6]

Synthesis of Oxo-Titanium Complexes

For researchers interested in preparing their own catalysts, the following is a general procedure for the synthesis of trinuclear oxo-titanium clusters.

General Protocol for Trinuclear Oxo-Titanium Cluster Synthesis

This protocol is based on the synthesis of complexes of the general formula $[Ti_3O(O^iPr)_8(OOCR')_2]$.[6]

Materials:

- Titanium(IV) isopropoxide
- Carboxylic acid (e.g., 9-fluorenecarboxylic acid)
- Tetrahydrofuran (THF)



- Isopropanol (iPrOH)
- Schlenk line and glassware

Procedure:

- Under an inert atmosphere (e.g., argon) using standard Schlenk techniques, prepare a solution of titanium(IV) isopropoxide in a 1:1 mixture of THF/iPrOH.
- In a separate flask, dissolve the desired carboxylic acid in the same solvent mixture.
- Slowly add the carboxylic acid solution to the titanium(IV) isopropoxide solution with stirring at room temperature. A typical molar ratio of alkoxide to acid is 4:1.[6]
- Allow the resulting solution to stand for crystallization. Crystalline product may be collected after several days.
- Isolate the crystals by filtration, wash with a suitable solvent, and dry under vacuum.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature for specific reaction conditions and safety precautions. The performance of these reactions can be highly dependent on the quality of reagents and the specific catalyst used.

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